N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 921782-16-3
VCID: VC6305561
InChI: InChI=1S/C25H23FN4O3/c26-18-10-8-17(9-11-18)13-27-24(31)21-15-29(14-20-7-4-12-33-20)16-22-23(21)28-30(25(22)32)19-5-2-1-3-6-19/h1-3,5-6,8-11,15-16,20H,4,7,12-14H2,(H,27,31)
SMILES: C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=C(C=C5)F
Molecular Formula: C25H23FN4O3
Molecular Weight: 446.482

N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

CAS No.: 921782-16-3

Cat. No.: VC6305561

Molecular Formula: C25H23FN4O3

Molecular Weight: 446.482

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide - 921782-16-3

Specification

CAS No. 921782-16-3
Molecular Formula C25H23FN4O3
Molecular Weight 446.482
IUPAC Name N-[(4-fluorophenyl)methyl]-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Standard InChI InChI=1S/C25H23FN4O3/c26-18-10-8-17(9-11-18)13-27-24(31)21-15-29(14-20-7-4-12-33-20)16-22-23(21)28-30(25(22)32)19-5-2-1-3-6-19/h1-3,5-6,8-11,15-16,20H,4,7,12-14H2,(H,27,31)
Standard InChI Key XHKHIOMQTKDWKW-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=C(C=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound features a pyrazolo[4,3-c]pyridine backbone substituted at positions 2, 5, and 7. Key structural elements include:

  • N-4-Fluorobenzyl group: Introduced at position 5, this aromatic substituent likely enhances lipophilicity and influences target binding.

  • Tetrahydrofuran-2-ylmethyl group: Attached to position 5, the THF moiety may improve solubility and modulate pharmacokinetic properties.

  • Phenyl group at position 2: A common pharmacophore in bioactive molecules, contributing to π-π stacking interactions with biological targets .

  • 7-Carboxamide group: Potentially critical for hydrogen bonding with enzymatic active sites .

The IUPAC name, 5-[(4-fluorophenyl)methyl]-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide, reflects these substituents (Table 1).

Table 1: Molecular Properties of N-(4-Fluorobenzyl)-3-Oxo-2-Phenyl-5-((Tetrahydrofuran-2-Yl)Methyl)-3,5-Dihydro-2H-Pyrazolo[4,3-C]Pyridine-7-Carboxamide

PropertyValue
CAS No.921508-54-5
Molecular FormulaC25H23FN4O3\text{C}_{25}\text{H}_{23}\text{FN}_4\text{O}_3
Molecular Weight446.482 g/mol
IUPAC Name5-[(4-Fluorophenyl)methyl]-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Standard InChIInChI=1S/C25H23FN4O3/c26-18-10-8-17(9-11-18)...

Physicochemical Characteristics

While experimental data on solubility, logP, and pKa are unavailable, predictions based on structural analogs suggest:

  • Moderate lipophilicity (logP ~3–4) due to the fluorobenzyl and phenyl groups.

  • Aqueous solubility potentially limited by the THF and pyrazole rings, necessitating formulation strategies for bioavailability .

  • Hydrogen bond donors/acceptors: 3 donors (amide NH, two pyrazole NH) and 6 acceptors (carbonyl oxygens, THF oxygen).

Synthetic Pathways and Optimization

Hypothetical Synthesis Routes

Though no explicit synthesis for this compound is documented, pyrazolo[4,3-c]pyridines are typically constructed via:

  • Cyclocondensation reactions: Utilizing hydrazine derivatives and β-ketoesters to form the pyrazole ring .

  • Nucleophilic substitutions: Introducing substituents like the fluorobenzyl and THF groups post-cyclization.

  • One-pot methodologies: As demonstrated for related pyrazolo[4,3-c]pyridines, combining mixed-Claisen condensation and methylation steps .

A plausible route (Scheme 1) might involve:

  • Step 1: Formation of the pyrazolo[4,3-c]pyridine core via cyclocondensation of ethyl cyanoacetate with a nitrile imine .

  • Step 2: N-alkylation with 4-fluorobenzyl bromide and tetrahydrofuran-2-ylmethyl bromide.

  • Step 3: Carboxamide formation at position 7 using activated carbonyl intermediates .

Scheme 1: Proposed Synthesis Pathway

  • Cyclocondensation → Pyrazole core formation .

  • Sequential alkylation → Introduction of fluorobenzyl and THF groups.

  • Carboxamidation → Installation of the 7-carboxamide moiety .

Challenges in Synthesis

  • Regioselectivity: Avoiding formation of C-2 regioisomers during alkylation, as observed in related pyrazolo[4,3-c]pyridines .

  • Purification: Separating diastereomers arising from the THF group’s chiral center.

  • Yield optimization: Multi-step reactions may necessitate catalytic strategies (e.g., phase-transfer catalysts) .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Profile

While direct activity data are lacking, structural analogs provide clues:

  • Anticancer potential: Pyrazolo[4,3-c]pyridines inhibit kinases (e.g., CDK2, EGFR) and induce apoptosis in tumor cells . The fluorobenzyl group may enhance DNA intercalation.

  • Anti-inflammatory effects: THF-containing analogs suppress COX-2 and TNF-α in murine models .

  • Antimicrobial activity: The carboxamide group could disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

Structure-Activity Relationships (SAR)

Key substituent contributions (Table 2):

  • 4-Fluorobenzyl: Increases metabolic stability and target affinity compared to non-fluorinated analogs .

  • THF moiety: Balances hydrophobicity and solubility, improving blood-brain barrier penetration.

  • 7-Carboxamide: Critical for hydrogen bonding with enzymatic active sites (e.g., ATP-binding pockets) .

Table 2: Hypothesized SAR of Key Substituents

SubstituentRole in Bioactivity
4-FluorobenzylEnhances target binding and metabolic stability
THF-methylModulates solubility and pharmacokinetics
7-CarboxamideFacilitates enzyme inhibition via H-bonding

Research Gaps and Future Directions

Priority Research Areas

  • Synthesis optimization: Developing enantioselective routes to isolate bioactive diastereomers .

  • In vitro screening: Prioritizing kinase inhibition, cytotoxicity (e.g., NCI-60 panel), and antimicrobial assays .

  • ADMET profiling: Assessing permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .

Computational Modeling Opportunities

  • Molecular docking: Simulating interactions with EGFR (PDB: 1M17) or CDK2 (PDB: 1HCL) to identify putative targets .

  • QSAR studies: Correlating substituent electronic parameters (Hammett σ) with biological activity.

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